3-Methyl-1-butene (CAS: 563-45-1), also known as isopentene, is a highly volatile, branched terminal aliphatic alpha-olefin characterized by a boiling point of 20 °C and a vapor pressure of 14.97 psi at standard room temperature . Structurally, it features a terminal double bond that is sterically hindered by an adjacent isopropyl group. In industrial and scientific procurement, this compound is primarily sourced as a specialty comonomer for advanced Ziegler-Natta and metallocene polymerizations, as well as a regioselective building block in fine organic synthesis . Its unique combination of high volatility and steric bulk distinguishes it from linear C5 olefins, requiring specialized handling while offering distinct thermodynamic and reactive properties.
Substituting 3-methyl-1-butene with cheaper, linear alpha-olefins like 1-pentene, or its internal isomer 2-methyl-2-butene, fundamentally fails in both process handling and application performance. From a processability standpoint, 3-methyl-1-butene boils at 20 °C, meaning it exists as a gas or highly volatile liquid at room temperature, whereas 1-pentene (bp 30 °C) and 2-methyl-1-butene (bp 31 °C) are stable liquids; applying standard liquid-handling protocols to 3-methyl-1-butene results in massive evaporative losses and vapor hazards . In downstream applications, the lack of the bulky isopropyl group in linear substitutes prevents the formation of highly crystalline, high-melting-point polymer structures, dropping the thermal resistance of the resulting polyolefin from ~300 °C down to ~80 °C [1]. Furthermore, in fine chemical synthesis, the absence of this steric hindrance in generic substitutes leads to poor regioselectivity during addition reactions, creating complex isomeric mixtures that are economically unfeasible to separate.
When polymerized, the bulky isopropyl side chain of 3-methyl-1-butene enforces a highly crystalline polymer structure. Comparative thermal analysis demonstrates that isotactic poly(3-methyl-1-butene) achieves a melting point of approximately 300 °C, whereas the linear analog poly(1-pentene) melts at only 80 °C [1].
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | ~300 °C (Poly(3-methyl-1-butene)) |
| Comparator Or Baseline | ~80 °C (Poly(1-pentene)) |
| Quantified Difference | +220 °C thermal stability increase |
| Conditions | Crystalline homopolymer thermal analysis |
Procurement of 3-methyl-1-butene is mandatory for manufacturing ultra-high-temperature resistant polyolefins, as linear C5 olefins cannot achieve the required thermal performance.
3-Methyl-1-butene possesses a boiling point of 20 °C and a vapor pressure of 14.97 psi at 20 °C, making it highly volatile at standard ambient temperatures . In contrast, its structural isomers 2-methyl-1-butene and linear 1-pentene boil at 31 °C and 30 °C, respectively, allowing them to be handled as stable liquids.
| Evidence Dimension | Boiling Point and Phase State at 25 °C |
| Target Compound Data | 20 °C (Gas/highly volatile liquid) |
| Comparator Or Baseline | 31 °C (2-Methyl-1-butene, stable liquid) |
| Quantified Difference | 11 °C lower boiling point, crossing the ambient temperature threshold |
| Conditions | Standard atmospheric pressure (1 atm) |
Buyers must provision specialized gas regulators, chilled storage, and pressurized cylinders for 3-methyl-1-butene, whereas its isomers can be handled using standard liquid dispensing.
The adjacent isopropyl group in 3-methyl-1-butene provides significant steric hindrance at the internal carbon of the double bond. During hydroboration-oxidation, this steric bulk directs the borane almost exclusively to the terminal carbon, yielding 3-methyl-1-butanol with near-perfect regioselectivity [1]. Linear alkenes like 1-pentene lack this steric bias, resulting in a higher fraction of secondary alcohol byproducts that complicate downstream purification.
| Evidence Dimension | Regioselectivity in Hydroboration-Oxidation |
| Target Compound Data | Exclusive terminal addition (primary alcohol) |
| Comparator Or Baseline | 1-Pentene (mixed primary and secondary alcohols) |
| Quantified Difference | Near-total elimination of secondary alcohol isomers |
| Conditions | Reaction with BH3 in THF followed by H2O2/NaOH |
Selecting 3-methyl-1-butene eliminates the need for complex, capital-intensive distillation steps to separate close-boiling isomeric alcohols in fine chemical manufacturing.
Utilizing Ziegler-Natta or metallocene catalysts to polymerize 3-methyl-1-butene into highly crystalline plastics that withstand temperatures up to 300 °C, suitable for specialized industrial components where standard polypropylene or polypentene would melt[1].
Acting as a sterically demanding building block in asymmetric total synthesis (e.g., Linderol A precursors), where the bulky isopropyl group is leveraged to enforce strict regiocontrol during hydroboration or epoxidation, preventing the formation of unwanted structural isomers .
Used as a comonomer with linear alpha-olefins (like 1-pentene) to tune the crystallinity and mechanical toughness of the resulting copolymer, balancing extreme thermal resistance with required material flexibility [1].
Flammable;Irritant;Health Hazard